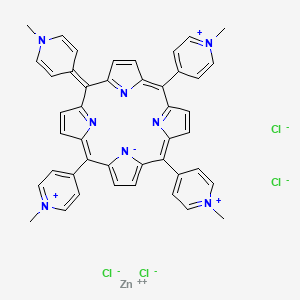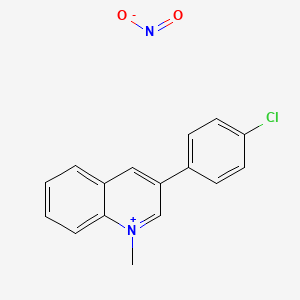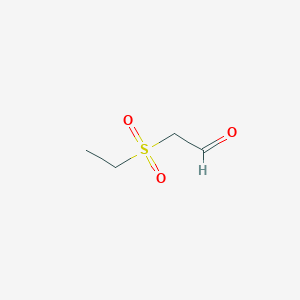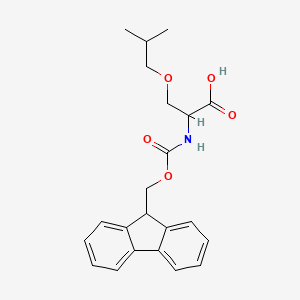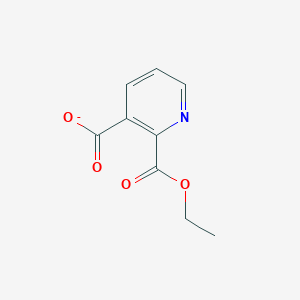![molecular formula C9H15NO2 B12515835 1-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B12515835.png)
1-Azaspiro[4.4]nonane-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azaspiro[44]nonane-7-carboxylic acid is a heterocyclic compound characterized by a spirocyclic structure containing a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azaspiro[4.4]nonane-7-carboxylic acid can be achieved through several methods. One common approach involves the use of organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reactions. This method generates chiral spiro[4.4]nonane-1,6-diones with high yield and enantiomeric excess . The reaction conditions typically involve mild temperatures and the use of specific catalysts to promote the desired transformations.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, would apply to the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Azaspiro[4.4]nonane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.
Applications De Recherche Scientifique
1-Azaspiro[4.4]nonane-7-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid: This compound has a similar spirocyclic structure but contains an oxygen atom instead of a carbon atom.
1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid: This compound features additional oxygen atoms in the spirocyclic structure.
Uniqueness
1-Azaspiro[4.4]nonane-7-carboxylic acid is unique due to its specific spirocyclic structure containing a nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
1-azaspiro[4.4]nonane-8-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-8(12)7-2-4-9(6-7)3-1-5-10-9/h7,10H,1-6H2,(H,11,12) |
Clé InChI |
RWOJZKXZENHKIB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC(C2)C(=O)O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12515758.png)
acetic acid](/img/structure/B12515761.png)
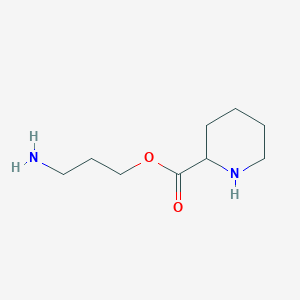
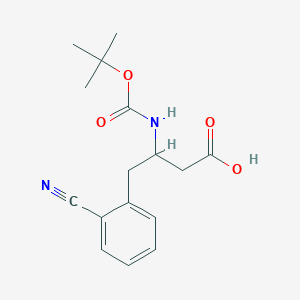
![6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12515778.png)
